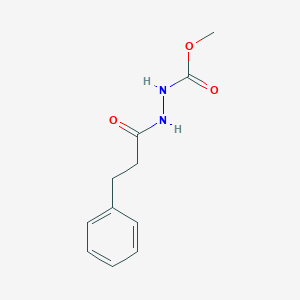

(2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactions and Synthesis

Reactions with Bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) Sulfide

Amines, including structures similar to (2-Cyclohex-1-EN-1-ylethyl)(cyclohexylmethyl)amine, react with bis(5,5-dimethyl-3-thioxocyclohex-1-en-1-yl) sulfide, leading to cleavage of the sulfide bond and formation of corresponding amino-substituted cyclohexene derivatives (Timokhina et al., 2008).

Synthesis of Heterocycles

Amines similar to this compound are used in the synthesis of unusual heterocycles, involving aza-Claisen rearrangement processes (Majumdar & Samanta, 2001).

Catalysis

Tetramerization of Ethylene

N-substituted diphosphinoamines, which may include structures resembling this compound, are used in ethylene tetramerization catalysis. These catalysts are effective in producing compounds like 1-octene and 1-hexene (Kuhlmann et al., 2007).

Transfer Hydrogenation in Ethanol

Bis(olefin)amines, structurally related to this compound, are utilized in the synthesis of transition metal complexes for catalytic reactions like transfer hydrogenation in ethanol (Zweifel et al., 2009).

Photophysical Properties

- Photochemistry of Amino-Linked Bichromophoric Anthracenes: Compounds structurally similar to this compound are studied for their spectral and photochemical properties, exploring aspects like intramolecular cycloaddition and exciplex state emissions (Mori & Maeda, 1997).

Polymerization Catalysts

Aminocarbonylation of Iodoalkenes and Iodobenzene

Amino acid methyl esters, structurally related to this compound, are used in the aminocarbonylation of compounds like iodobenzene and iodoalkenes, crucial for synthesizing carboxamides (Müller et al., 2005).

Cobalt(II) Complexes in Methyl Methacrylate Polymerization

N,N-di(2-picolyl)amine ligands, related to this compound, are used in synthesizing Cobalt(II) complexes, which serve as catalysts for methyl methacrylate polymerization (Ahn et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(cyclohexen-1-yl)-N-(cyclohexylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27N/c1-3-7-14(8-4-1)11-12-16-13-15-9-5-2-6-10-15/h7,15-16H,1-6,8-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWUKNQAZFDORMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNCCC2=CCCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-N-(4-{[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B464544.png)

![1-Methyl-2'-phenyl-1',10'b-dihydrospiro(cyclohexane-3,5'-pyrazolo[1,5-c][1,3]benzoxazine)](/img/structure/B464556.png)

![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B464593.png)

![N-[4-[(2,6-dimethoxy-4-pyrimidinyl)sulfamoyl]phenyl]butanamide](/img/structure/B464609.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B464643.png)

![4-(2,4-dichlorophenoxy)-N-[4-(1-piperidinylsulfonyl)phenyl]butanamide](/img/structure/B464644.png)

![(E)-3-naphthalen-1-yl-1-[4-[(E)-3-naphthalen-1-ylprop-2-enoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B464655.png)

![3-[2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoic acid](/img/structure/B464697.png)